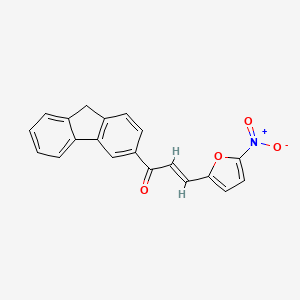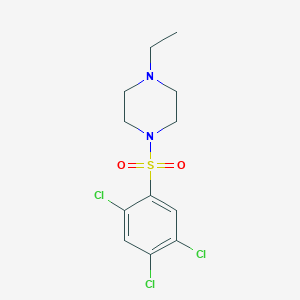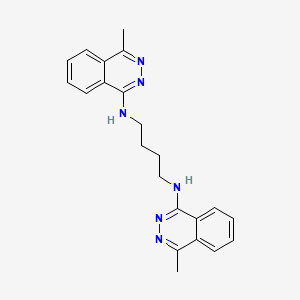
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate is an organophosphorus compound known for its unique structure and properties This compound features a phosphoranylidene group, which is a phosphorus atom double-bonded to a nitrogen atom, and is further bonded to thiophosphate and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate typically involves the reaction of triphenylphosphine with diphenylphosphorochloridate in the presence of a base. The reaction proceeds through the formation of an intermediate phosphonium salt, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the diphenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranylidene compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties.
Wissenschaftliche Forschungsanwendungen
O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene intermediates.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate involves its interaction with molecular targets through its phosphoranylidene group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The pathways involved often include the inhibition or activation of specific enzymes, modulation of signaling pathways, and alteration of molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphinylhydroxylamine: Similar in structure but contains a hydroxylamine group instead of a thiophosphate group.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoranylidene group.
Diphenylphosphorochloridate: A precursor in the synthesis of O,O-Diphenyl triphenylphosphoranylideneamidothiophosphate.
Uniqueness
This compound is unique due to its combination of phosphoranylidene and thiophosphate groups, which imparts distinct reactivity and potential applications. Its ability to form stable complexes with nucleophilic sites makes it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
diphenoxy-sulfanylidene-[(triphenyl-λ5-phosphanylidene)amino]-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO2P2S/c36-35(32-26-16-6-1-7-17-26,33-27-18-8-2-9-19-27)31-34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCICDSSOJZPBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO2P2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)

![2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)
![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N'~3~-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B5300673.png)
![N-(5-BROMO-2-PYRIDINYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5300675.png)

![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![4-[(2,6-dihydroxybenzoyl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B5300700.png)
![(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B5300701.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)


